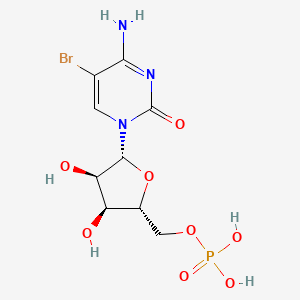

5'-Cytidylic acid, 5-bromo-

Description

Contextualization within Halogenated Pyrimidine (B1678525) Research

The study of 5'-Cytidylic acid, 5-bromo- is situated within the broader scientific field of halogenated pyrimidines. Pyrimidines are a class of nitrogen-containing heterocyclic aromatic compounds that include the nucleobases cytosine, thymine (B56734), and uracil (B121893). wikipedia.org The modification of these fundamental biological molecules by halogenation—the introduction of halogen atoms like fluorine, chlorine, bromine, or iodine—is a long-standing strategy in chemical biology and drug discovery. wjahr.commostwiedzy.pl

Halogenation at the C-5 position of the pyrimidine ring significantly alters the molecule's properties. mostwiedzy.pl The introduction of an electronegative halogen atom, such as bromine, affects the electron distribution within the aromatic ring. acs.org This modification can influence the base's hydrogen-bonding patterns, its stacking interactions within a nucleic acid duplex, and its recognition by cellular enzymes. chempap.orgjenabioscience.com Research into halogenated pyrimidines has led to the development of compounds with diverse applications, including their use as radiosensitizers in cancer therapy, where their incorporation into DNA makes cells more susceptible to radiation damage. nih.gov These analogs are invaluable for studying DNA replication and repair, and for designing antiviral and anticancer agents. mostwiedzy.pl

Historical Developments in Nucleotide Analog Science Relevant to 5'-Cytidylic Acid, 5-bromo-

The scientific journey leading to the synthesis and study of compounds like 5'-Cytidylic acid, 5-bromo- is rooted in the foundational history of nucleotide analog chemistry. The field began with early structural modifications to the natural nucleoside scaffold, driven by the goal of creating molecules with therapeutic potential. nih.gov A major breakthrough was the development of methods for the chemical synthesis of oligonucleotides, which allowed for the creation of nucleic acid chains with specific modifications. rsc.org

Initially, research focused on creating analogs that could resist degradation by cellular enzymes (nucleases) or act as inhibitors of viral enzymes, such as reverse transcriptase. wikipedia.orgrsc.org This led to the synthesis of a wide array of analogs with modified sugar rings or phosphate (B84403) backbones. nih.govresearchgate.net The discovery that halogenated pyrimidines, such as 5-bromouracil (B15302), could be incorporated into DNA in place of thymine opened a new avenue of research. pnas.org This demonstrated that the cellular machinery could recognize and process certain modified bases. Subsequent studies explored the synthesis and incorporation of other halogenated nucleosides, including 5-bromodeoxycytidine, and their potential as antiviral or anticancer agents, setting the stage for the investigation of their ribonucleotide counterparts like 5'-Cytidylic acid, 5-bromo-. pnas.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

4181-56-0 |

|---|---|

Molecular Formula |

C9H13BrN3O8P |

Molecular Weight |

402.09 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13BrN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |

InChI Key |

KOHPTSGPCYTYFB-UAKXSSHOSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)Br |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)Br |

Origin of Product |

United States |

Chemical and Physical Properties

The specific characteristics of 5'-Cytidylic acid, 5-bromo- are defined by its unique chemical structure, which includes a bromine atom on the pyrimidine (B1678525) ring. These properties are crucial for its behavior in experimental systems.

Table 1: Chemical Identifiers for 5'-Cytidylic Acid, 5-bromo- Data sourced from PubChem. nih.gov

| Identifier | Value |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-5-bromo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B84403) |

| CAS Number | 4181-56-0 |

| Molecular Formula | C₉H₁₃BrN₃O₈P |

| Synonyms | 5-Bromocytidine (B150675) 5'-(dihydrogen phosphate), 5-BROMO-5'-CYTIDYLIC ACID |

| PubChem CID | 172916 |

Table 2: Physicochemical Properties of 5'-Cytidylic Acid, 5-bromo- Data sourced from PubChem and other chemical databases. nih.govguidechem.com

| Property | Value |

| Molecular Weight | 402.09 g/mol |

| Monoisotopic Mass | 400.96236 Da |

| XLogP3 | -3.1 |

| Hydrogen Bond Donor Count | 5 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 4 |

Molecular Mechanisms and Biological Interactions of 5 Cytidylic Acid, 5 Bromo

Interactions with Nucleic Acid Structures and Metabolism

The introduction of 5'-Cytidylic acid, 5-bromo- into a biological system sets off a cascade of interactions, beginning with its integration into the fundamental molecules of life, DNA and RNA. This incorporation is not without consequence, leading to significant biophysical changes in the nucleic acid polymers, impacting their stability and three-dimensional structure. These structural alterations, in turn, have profound effects on the fidelity of DNA replication, the efficacy of repair mechanisms, and the regulation of gene expression.

Mechanisms of Incorporation into Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The incorporation of 5-bromo-cytidylic acid into nucleic acids is primarily facilitated by cellular polymerases that recognize its triphosphate form, 5-bromo-2'-deoxycytidine (B85790) triphosphate (5-bromo-dCTP) for DNA and 5-bromo-cytidine triphosphate (5-bromo-CTP) for RNA, as a substrate analog. The process begins with the phosphorylation of the nucleoside, 5-bromo-2'-deoxycytidine, by cellular kinases to its monophosphate and subsequently to the triphosphate form, making it available for DNA synthesis.

DNA polymerases can incorporate 5-bromo-dCTP into a growing DNA strand during replication. The process is analogous to the incorporation of the natural nucleotide, deoxycytidine triphosphate (dCTP). Similarly, related halogenated pyrimidines, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU), are recognized as analogs of thymidine (B127349) and are readily incorporated into replicating DNA. core.ac.uknih.gov Various types of DNA polymerases, including Taq polymerase and DNA polymerase I, are capable of utilizing these modified nucleotides. thermofisher.com For instance, Taq DNA polymerase has been shown to successfully incorporate modified nucleotides, including 5-bromocytosine (B1215235), into PCR products. oup.com

The incorporation into RNA is also possible. While direct studies on 5-bromo-cytidylic acid are less common, research on analogous compounds like 5-fluorocytidine (B16351) demonstrates that halogenated pyrimidines can be incorporated into cellular RNA. pnas.org This occurs when the corresponding ribonucleoside triphosphate is used as a substrate by RNA polymerases during transcription. Enzymatic labeling techniques have shown that a variety of enzymes can incorporate modified nucleotides into both DNA and RNA. thermofisher.com

Biophysical Consequences of Incorporation on Nucleic Acid Conformation and Stability

The presence of a bromine atom at the C5 position of the cytosine ring introduces significant changes to the biophysical properties of DNA and RNA. One of the primary effects is on the stability of the nucleic acid duplex. Research has shown that the incorporation of 5-bromodeoxycytosine can lead to a significant increase in the thermal stability of DNA homoduplexes, as evidenced by a higher dissociation temperature (Td). nih.gov This increased stability is attributed to favorable stacking interactions enhanced by the bulky and polarizable bromine atom. nih.govrsc.org

However, the effect on stability can be context-dependent. In DNA:RNA hybrid microhelices, the presence of 5-bromouracil (B15302) has been observed to destabilize its base pair, leading to an increase in the rise parameter and a slight increase in the diameter of the helix. researchgate.net Despite these potential distortions, duplexes containing halogenated pyrimidines, such as 5-chlorouracil, can still adopt a normal B-form conformation. nih.gov

Furthermore, the bromine substituent is known to enhance the self-association of DNA bases. rsc.org Spectroscopic studies have confirmed the formation of a stable 1:1 complex between polyinosinic acid and poly-5-bromocytidylic acid, indicating strong intermolecular interactions. researchgate.net

| Parameter | Effect of 5-bromo-cytosine Incorporation | References |

| DNA Homoduplex Stability (Td) | Increased | nih.gov |

| Base Stacking Interactions | Enhanced | rsc.org |

| DNA:RNA Hybrid Stability | Decreased/Destabilized | researchgate.net |

| Helix Conformation | Can remain in B-form, but with local distortions (increased rise and diameter) | researchgate.netnih.gov |

| Intermolecular Interactions | Promotes complex formation (e.g., with polyinosinic acid) | researchgate.net |

Impact on DNA Replication Fidelity, DNA Repair Mechanisms, and Mutagenesis

5'-Cytidylic acid, 5-bromo-, and its related analogs are well-documented mutagens. The primary mechanism of mutagenesis is through mispairing during DNA replication. rsc.org The 5-bromo- derivative, often incorporated as 5-bromouracil (BrU) in place of thymine (B56734), can shift its tautomeric form from the common keto state to the rarer enol state. This enol tautomer can then mispair with guanine (B1146940) (G) instead of adenine (B156593) (A). rsc.org

This mispairing leads to a specific type of mutation known as a transition, where an A-T base pair is replaced by a G-C base pair in subsequent rounds of replication. rsc.orgbibliotekanauki.pl Fidelity assays have quantified this effect, showing that 5-bromouracil mispairs with guanine at a significantly higher frequency than thymine does. pnas.org The incorporation of BrdU can result in various forms of DNA damage, including single-base mutations, the formation of fragile sites, and chromatid breaks. core.ac.uk The replication of DNA that already contains 5-bromouracil has been shown to be mutagenic in mammalian cells. nih.gov

The cellular DNA repair machinery can recognize and respond to this damage. The presence of BrdU in DNA activates DNA damage signaling responses. core.ac.uk However, the modified base is not always efficiently removed. If the fraudulent base pair, such as one containing a halogenated pyrimidine (B1678525), is sufficiently stable, it may evade recognition and removal by repair enzymes like DNA glycosylases, leading to the persistence of the mutation. nih.govnih.gov Interestingly, the mutagenic specificity of 5-bromouracil, which predominantly causes AT → GC transitions, appears to be independent of the mismatch repair system in some contexts. bibliotekanauki.pl

| Effect | Description | References |

| Mutagenesis | Causes transition mutations (A-T to G-C) | rsc.orgbibliotekanauki.pl |

| Mechanism | Mispairing with guanine due to tautomeric shifts | rsc.orgpnas.org |

| DNA Damage | Induces mutations, fragile sites, and chromatid breaks | core.ac.uk |

| Repair Response | Activates DNA damage signaling pathways | core.ac.uk |

| Evasion of Repair | Stable mispairs can evade removal by DNA glycosylases | nih.govnih.gov |

Modulation of Gene Expression Pathways

The incorporation of 5-bromo-cytidylic acid analogs into DNA can significantly modulate gene expression. One of the key mechanisms is the disruption of chromatin structure. Studies with 5-bromodeoxyuridine (BrdU) have demonstrated that its incorporation into DNA can disrupt the positioning of nucleosomes, particularly around promoter regions. This disruption can lead to the activation and transcription of previously repressed genes. nih.gov

Beyond chromatin remodeling, the presence of this analog can alter the interactions between DNA and various DNA-binding proteins. core.ac.uk These altered interactions can influence the regulation of specific gene expression pathways. For example, exposure to BrdU has been shown to induce a senescence-like phenotype in cancer cells, which is associated with the upregulation of cell cycle inhibitors like p27 and p57 and complex changes in the expression of p21. nih.gov This indicates that the incorporation of the analog can trigger specific cellular signaling pathways that control cell fate and proliferation.

Enzymatic Recognition and Substrate Specificity

The biological activity of 5'-Cytidylic acid, 5-bromo- is fundamentally dependent on its recognition and processing by cellular enzymes, most notably DNA polymerases and reverse transcriptases. These enzymes mediate its incorporation into nucleic acids, and their interaction with the modified nucleotide determines its ultimate biological impact.

Interactions with Deoxyribonucleic Acid Polymerases and Reverse Transcriptases

DNA polymerases from various families (A and B) and sources are capable of recognizing 5-bromo-dCTP and its analogs as substrates for DNA synthesis. oup.com These enzymes catalyze the incorporation of the modified nucleotide into a growing DNA chain opposite a template strand. nih.gov The efficiency and fidelity of this incorporation can vary depending on the specific polymerase. For instance, even proofreading polymerases like that from the phi29 bacteriophage can successfully utilize N⁴-acyl-deoxycytidine triphosphates, which are structurally related to 5-bromo-cytidylic acid. oup.com

The interaction is not always perfect. The presence of the bromine atom can lead to misincorporation events. As detailed in fidelity assays using the large fragment of DNA polymerase I, the analog can be incorporated opposite guanine, leading to mutations. pnas.org

Reverse transcriptases, the polymerases used by retroviruses like HIV to convert their RNA genome into DNA, also interact with these nucleotide analogs. nih.govmdpi.com Many antiviral therapies are based on nucleoside analogs that act as inhibitors of reverse transcriptase. acs.org These analogs are incorporated into the viral DNA, where they can act as chain terminators, halting viral replication. The structural features of both the polymerase and the nucleotide analog dictate the specificity and efficiency of these interactions. mdpi.comacs.org Engineered polymerases and reverse transcriptases are being developed with altered specificities and increased tolerance to inhibitors and modified substrates, highlighting the dynamic nature of this enzymatic recognition. watchmakergenomics.com

Interactions with Ribonucleic Acid Polymerases

The incorporation of nucleotide analogs into a growing RNA chain is a critical aspect of their biological activity. For 5'-Cytidylic acid, 5-bromo- to be integrated into an RNA transcript, it must first be converted to its triphosphate form, 5-bromo-cytidine-5'-triphosphate (5-bromo-CTP). Research has shown that RNA polymerases can indeed recognize and utilize halogenated nucleotide triphosphates as substrates.

A study investigating the termination of transcription by Escherichia coli RNA polymerase demonstrated that the replacement of cytosine with 5-bromocytosine in nascent RNA transcripts had a discernible effect on the termination process. Specifically, the incorporation of 5-bromocytosine, which forms a more stable base pair with guanine, enhanced rho-independent termination at a specific site on T3 DNA nih.govpnas.org. This finding strongly implies that E. coli RNA polymerase can effectively use 5-bromo-CTP as a substrate for RNA synthesis. The ability of the polymerase to incorporate this analog highlights the enzyme's tolerance for modifications at the C5 position of the pyrimidine ring.

Further supporting the notion that RNA polymerases can accommodate halogenated nucleotides, studies with T7 RNA polymerase have shown the successful incorporation of other 5-halogenated pyrimidines, such as 5-bromo-UTP and 5-iodo-UTP, into RNA transcripts researchgate.net. While this evidence is for a different halogenated pyrimidine, it underscores the general capacity of RNA polymerases to utilize such modified substrates. The incorporation of these analogs can alter the properties of the resulting RNA, including its secondary structure and interactions with other molecules nih.govpnas.org.

| Enzyme | Substrate Analog | Observation | Reference |

| Escherichia coli RNA Polymerase | 5-bromo-CTP | Enhanced rho-independent transcription termination. | nih.govpnas.org |

| T7 RNA Polymerase | 5-bromo-UTP, 5-iodo-UTP | Successful incorporation into RNA transcripts. | researchgate.net |

Susceptibility to Cellular Nucleases and Phosphatases

Once incorporated into RNA or existing as a free monophosphate, 5'-Cytidylic acid, 5-bromo- is subject to the action of cellular nucleases and phosphatases, which are responsible for the degradation and turnover of nucleic acids and nucleotides.

Nucleases , such as ribonucleases (RNases), cleave the phosphodiester bonds within an RNA molecule. The presence of a bulky bromine atom at the 5-position of the cytosine base could potentially influence the rate of cleavage by these enzymes. While specific studies on the degradation of RNA containing 5-bromocytidine (B150675) by cellular RNases are not extensively detailed in the available literature, it is known that modifications to the nucleobase can affect nuclease sensitivity.

Phosphatases , specifically 5'-nucleotidases , are enzymes that catalyze the dephosphorylation of nucleoside 5'-monophosphates to their corresponding nucleosides. Human seminal plasma, for instance, contains a soluble 5'-nucleotidase that can dephosphorylate various nucleoside 5'-monophosphates, including CMP nih.gov. Although the direct dephosphorylation of 5'-Cytidylic acid, 5-bromo- by this specific enzyme has not been reported, the broad substrate specificity of many 5'-nucleotidases suggests that the bromo-substituted analog would likely be a substrate, though the efficiency of the reaction might differ from that of the natural substrate, CMP. For example, studies on other modified nucleotides have shown varying degrees of susceptibility to 5'-nucleotidases cdnsciencepub.com. The dephosphorylation of 5'-Cytidylic acid, 5-bromo- would yield 5-bromocytidine.

| Enzyme Class | Potential Action on 5'-Cytidylic acid, 5-bromo- | General Function |

| Ribonucleases (RNases) | Cleavage of phosphodiester bonds in RNA containing 5-bromocytidine. | Degradation of RNA. |

| 5'-Nucleotidases | Dephosphorylation to 5-bromocytidine. | Removal of the 5'-phosphate group. |

Influence on Nucleotide Kinases and Deaminases (e.g., Deoxycytidine Kinase, Cytidine (B196190) Deaminase)

The metabolic activation and potential inactivation of 5'-Cytidylic acid, 5-bromo- are governed by the actions of nucleotide kinases and deaminases.

Another relevant kinase is thymidylate kinase , which phosphorylates dTMP. While its primary substrate is a deoxyribonucleotide, some cross-reactivity with ribonucleotide analogs can occur, although it is generally less efficient wikipedia.org.

Cytidine Deaminase is an enzyme that catalyzes the deamination of cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively nih.gov. This enzyme plays a role in pyrimidine salvage pathways and in the inactivation of certain cytidine-based chemotherapeutic agents nih.gov. The enzyme exhibits broad substrate specificity for cytidine analogs. While the deamination of 6-methylcytidine (B13432947) has been described biosynth.com, specific studies on the deamination of 5'-Cytidylic acid, 5-bromo- are not prominent in the literature. If deamination were to occur at the nucleoside monophosphate level, it would convert 5'-Cytidylic acid, 5-bromo- to 5-bromo-uridylic acid. The activity of cytidine deaminase on the corresponding nucleoside, 5-bromocytidine, would result in the formation of 5-bromouridine (B41414).

| Enzyme | Potential Interaction with 5'-Cytidylic acid, 5-bromo- | Potential Product | Supporting Evidence |

| UMP/CMP Kinase | Phosphorylation | 5-bromocytidine 5'-diphosphate | Phosphorylates other halogenated pyrimidine monophosphates like 5-fluorocytidine monophosphate. nih.govresearchgate.net |

| Uridine-Cytidine Kinases (UCK1/UCK2) | Phosphorylation | 5-bromocytidine 5'-diphosphate | Phosphorylates analogs such as 5-fluorocytidine and 5-bromouridine. researchgate.net |

| Cytidine Deaminase | Deamination | 5-bromo-uridylic acid | Known to act on various cytidine analogs. nih.govbiosynth.com |

Biochemical Pathways and Intracellular Fate of 5 Cytidylic Acid, 5 Bromo in Research Models

Cellular Uptake and Intracellular Transport Mechanisms

The entry of 5'-Cytidylic acid, 5-bromo-, a hydrophilic molecule, across the cell membrane is a critical first step for its biological activity and is mediated by specialized protein channels. Nucleoside and nucleotide analogues rely on a network of transporters to facilitate their passage into the cytoplasm. frontiersin.org

The primary conduits for nucleoside analogues are the human nucleoside transporters (hNTs), which are broadly categorized into two families: the concentrative nucleoside transporters (CNTs; SLC28) and the equilibrative nucleoside transporters (ENTs; SLC29). frontiersin.orgnih.gov CNTs actively transport nucleosides into the cell against a concentration gradient, a process that is typically coupled to the sodium gradient. frontiersin.org ENTs, on the other hand, facilitate the movement of nucleosides down their concentration gradient. wikipedia.org

While direct studies on the transport of 5'-Cytidylic acid, 5-bromo- are limited, the transport mechanisms of structurally similar pyrimidine (B1678525) nucleoside analogues provide strong inferential evidence. For instance, the pyrimidine-preferring human concentrative nucleoside transporter 1 (hCNT1) and the broadly selective hCNT3 are known to transport a variety of pyrimidine nucleosides. frontiersin.orgfrontiersin.org The equilibrative transporters hENT1 and hENT2 also demonstrate broad selectivity for both purine (B94841) and pyrimidine nucleosides. wikipedia.org Given its structure as a pyrimidine nucleotide, it is highly probable that 5'-Cytidylic acid, 5-bromo- utilizes one or more of these transporters for cellular entry. The efficiency of uptake can be a determining factor in the subsequent metabolic activation and cytotoxic effects of such analogues. nih.gov

It is also noteworthy that in epithelial cells, CNT and ENT proteins are often localized to the apical and basolateral membranes, respectively, which can result in a directional flow of nucleosides and their analogues. nih.gov

Phosphorylation Cascades and Metabolic Conversion Pathways

Once inside the cell, 5'-Cytidylic acid, 5-bromo-, which is a monophosphate, can be further metabolized through phosphorylation to its diphosphate (B83284) (5-bromo-CDP) and triphosphate (5-bromo-CTP) forms. This sequential phosphorylation is a prerequisite for its potential incorporation into nucleic acids.

The enzymes responsible for these phosphorylation steps are nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs). Human uridine-cytidine kinases (UCK1 and UCK2) are known to phosphorylate a range of cytidine (B196190) and uridine (B1682114) analogues, including 5-bromouridine (B41414). researchgate.net This suggests a high likelihood that these kinases can also act on 5'-Cytidylic acid, 5-bromo-. Studies have shown that the triphosphate form, 5-bromocytidine-5'-triphosphate, is commercially available, indicating its stability and relevance in research applications. trilinkbiotech.com

Research has demonstrated the interaction of 5-bromocytidine (B150675) 5'-tri-, di-, and monophosphates with E. coli aspartate transcarbamylase, an important enzyme in pyrimidine biosynthesis. acs.org This indicates that the cell's metabolic machinery can recognize and interact with these brominated nucleotides.

Another significant metabolic pathway for 5-substituted cytidines is deamination. The human APOBEC3A cytidine deaminase has been shown to efficiently deaminate 5-methylcytidine (B43896) and other 5-substituted cytidines, including 5-bromocytidine, within single-stranded DNA. pnas.org This conversion of the cytosine base to a uracil (B121893) base would result in the formation of 5-bromouridine monophosphate.

The metabolic fate of 5'-Cytidylic acid, 5-bromo- is therefore a branching pathway, leading to either its anabolic phosphorylation and potential incorporation into RNA or its conversion to other pyrimidine analogues.

Degradation and Excretion Pathways in Experimental Systems

The final stage in the intracellular journey of 5'-Cytidylic acid, 5-bromo- involves its degradation and subsequent excretion from the cell. The stability of the carbon-bromine bond is a key factor in its degradation profile.

One of the primary degradation mechanisms for halogenated pyrimidines is dehalogenation. Studies on related compounds have shown that electron attachment can trigger the release of the bromide anion, leading to the formation of a reactive nucleobase radical. rsc.org This process can initiate further degradation of the molecule.

If 5'-Cytidylic acid, 5-bromo- or its metabolites are incorporated into DNA, cellular repair mechanisms can lead to their excision. Thymine-DNA glycosylase (TDG) is a key enzyme in the base excision repair pathway and has been shown to be active against G·BrU (guanine·5-bromouracil) lesions that can arise from the deamination of 5-bromocytosine (B1215235). nih.gov

Advanced Applications of 5 Cytidylic Acid, 5 Bromo in Molecular and Cellular Biology Research

Mutagenesis Studies and Genetic Engineering

The introduction of 5'-Cytidylic acid, 5-bromo- into cellular systems provides a potent mechanism for inducing and studying genetic mutations. Its ability to be incorporated into DNA and subsequently cause pairing errors during replication is a cornerstone of its utility in this field. ontosight.ai

Application in Targeted and Site-Directed Mutagenesis Methodologies

5'-Cytidylic acid, 5-bromo- and its deoxynucleoside counterpart, 5-bromo-2'-deoxycytidine (B85790), serve as valuable reagents in site-directed mutagenesis. ontosight.ai This technique allows researchers to introduce specific mutations into a DNA sequence to study the effects of these changes on gene function and protein activity. The incorporation of the brominated analog in place of cytosine can lead to the introduction of point mutations at desired locations within a gene. This targeted approach is crucial for dissecting the roles of specific amino acid residues in protein function, understanding enzyme mechanisms, and engineering proteins with novel properties.

Characterization of Mutational Spectra and Underlying Mechanisms

Beyond targeted mutagenesis, 5'-Cytidylic acid, 5-bromo- is instrumental in broader studies of mutational spectra. When incorporated into DNA, the bromine atom alters the electron distribution of the cytosine base, which can lead to tautomeric shifts and mispairing during DNA replication. ontosight.ai Specifically, 5-bromocytosine (B1215235) can mispair with guanine (B1146940) or adenine (B156593), leading to transition mutations (C to T or G to A). ontosight.ai The analysis of the types and frequencies of mutations induced by this analog helps to characterize the mutational signatures associated with specific DNA damaging agents or deficient repair pathways. biorxiv.org For example, studies have investigated the mutational outcomes of lesions like 8-bromoguanine, a product of reactive brominating species, revealing a predominance of G to T transversions. nih.gov Understanding these mutational spectra provides insights into the mechanisms of mutagenesis and the fidelity of DNA polymerases.

| Mutagenic Agent | Common Resulting Mutation | Investigative Application |

| 5'-Cytidylic acid, 5-bromo- | C→T Transition | Studying the effects of specific point mutations on gene and protein function. |

| 8-Bromoguanine | G→T Transversion | Characterizing mutational signatures of oxidative DNA damage. nih.gov |

Cell Proliferation, Differentiation, and Migration Studies

The ability to label and track cells is fundamental to understanding dynamic cellular processes. 5'-Cytidylic acid, 5-bromo-, and more commonly its deoxynucleoside form (5-Bromo-2'-deoxycytidine or BrdC), are utilized as labeling agents to monitor cell populations. ontosight.ai

Utilization as a Labeling Agent for Cell Tracking and Pedigree Analysis

Similar to the well-known thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), 5-bromo-2'-deoxycytidine can be incorporated into the DNA of replicating cells during the S phase of the cell cycle. ontosight.ainih.gov This incorporation provides a permanent label that can be detected using specific antibodies. This technique allows researchers to track the fate of dividing cells, tracing their migration patterns, differentiation pathways, and lineage relationships within tissues and organisms. ontosight.ai This is particularly valuable in developmental biology, neurogenesis research, and cancer studies to follow the progeny of a specific cell population over time.

Quantitative Assessment of Cell Cycle Progression and Division Rates in vitro and in vivo (model systems)

The incorporation of brominated nucleotides is a cornerstone for quantitative analysis of cell cycle kinetics. nih.gov By pulse-labeling cells with 5-bromo-2'-deoxycytidine and subsequently detecting the labeled cells, researchers can precisely determine the fraction of cells actively synthesizing DNA at a given time. nih.govnih.gov This data, often combined with flow cytometry analysis of DNA content, allows for the detailed measurement of the duration of the different phases of the cell cycle (G1, S, G2, M). nih.govnih.gov Such quantitative assessments are critical for studying the effects of various stimuli, drugs, or genetic modifications on cell proliferation rates in both cultured cells and living organisms. nih.govcore.ac.uk

| Parameter | Methodology | Information Gained |

| Cell Tracking | Incorporation of 5-bromo-2'-deoxycytidine followed by immunodetection. ontosight.ai | Migration paths and differentiation fate of labeled cells and their descendants. |

| Cell Cycle Analysis | Pulse-labeling with 5-bromo-2'-deoxycytidine and flow cytometry. nih.govnih.gov | Duration of cell cycle phases and rate of cell division. |

Research on DNA Repair Pathway Elucidation

The introduction of a modified base like 5-bromocytosine into the genome serves as a trigger for cellular DNA repair mechanisms. nih.gov Studying how cells recognize and respond to this lesion provides valuable information about the intricacies of DNA repair pathways. The presence of 5-bromocytosine in DNA can be recognized by various DNA glycosylases, enzymes that initiate base excision repair (BER) by cleaving the bond between the damaged base and the deoxyribose sugar. researchgate.netfrontiersin.org Subsequent steps in the BER pathway then restore the correct DNA sequence. By observing the proteins that are recruited to the site of the lesion and the efficiency of its removal, researchers can dissect the functions of different repair proteins and the interplay between various repair pathways, including mismatch repair (MMR) and nucleotide excision repair (NER), in maintaining genomic integrity. researchgate.netfrontiersin.org The study of how cells handle halogenated pyrimidines contributes to a broader understanding of how the cellular machinery counteracts DNA damage to prevent mutations and associated diseases. researcher.liferesearchgate.netfigshare.com

Investigations into Nucleic Acid Structure-Function Relationships

The introduction of a bromine atom at the C5 position of the cytosine base in 5'-Cytidylic acid, 5-bromo- (5-Bromo-CMP) imparts unique physicochemical properties that are exploited to investigate the intricate relationship between nucleic acid structure and biological function. The large van der Waals radius and high electronegativity of bromine, compared to the hydrogen atom it replaces, introduce significant steric and electronic perturbations.

One of the most well-documented effects of 5-bromo-cytosine incorporation is its influence on DNA conformation. In specific alternating purine-pyrimidine sequences, such as poly(dG-dC), the presence of 5-bromo-cytosine strongly promotes the transition from the canonical right-handed B-DNA helix to the left-handed Z-DNA helix. This transition is driven by the bulky bromine atom, which favors the syn conformation of the glycosidic bond for the modified cytosine nucleotide, a hallmark of the Z-DNA structure. This property has enabled researchers to create stable Z-DNA segments in vitro to study their potential biological roles and interactions with specific Z-DNA binding proteins.

The modification also serves as a critical tool for studying enzyme-substrate interactions. For instance, DNA methyltransferases that normally target the C5 position of cytosine are sterically blocked by the bromine atom. Using substrates containing 5-bromo-cytosine allows researchers to probe the binding and recognition steps of these enzymes in the absence of the catalytic methylation event, effectively trapping the enzyme-DNA complex for structural or biochemical analysis.

Below is a data table summarizing the structural and functional consequences of incorporating 5-bromo-cytosine into nucleic acids.

| Property Investigated | Observation with 5-Bromo-Cytosine | Underlying Mechanism | Research Application |

|---|---|---|---|

| Helical Conformation | Strongly promotes B-to-Z DNA transition in (dG-dC)n sequences. | The bulky bromine atom at C5 favors the syn glycosidic bond conformation, a key feature of Z-DNA. | Creation of stable Z-DNA substrates to study Z-DNA binding proteins and potential biological functions. |

| Thermodynamic Stability (Tm) | Variable effect (stabilizing or destabilizing) depending on sequence context. | Competition between enhanced base stacking (due to polarizability) and steric hindrance. | Fine-tuning duplex stability for applications in hybridization probes and nanotechnology. |

| Enzyme Interaction (Methyltransferases) | Acts as a potent inhibitor of C5-cytosine methyltransferases. | The bromine atom physically occupies the site of methyl group addition, blocking the catalytic reaction. | Studying enzyme kinetics and trapping enzyme-DNA complexes for structural analysis. |

| Base Pairing | Maintains standard Watson-Crick pairing with guanine but can exhibit altered pKa, potentially influencing pairing at non-neutral pH. | The electronegative bromine atom lowers the pKa of the N3 atom of cytosine. | Investigating the role of protonation and tautomerism in DNA replication fidelity and mutagenesis. |

Development and Application of Molecular Probes for Biological Research

The heavy bromine atom in 5'-Cytidylic acid, 5-bromo- makes it an exceptionally valuable component in the design of molecular probes for biophysical and structural biology studies. Its applications leverage the unique physical properties of bromine to report on molecular structure and interactions.

In X-ray crystallography, 5-bromo-cytosine is a premier tool for solving the "phase problem." The bromine atom is a strong anomalous scatterer of X-rays. By collecting diffraction data at an X-ray wavelength near the absorption edge of bromine, one can generate significant differences in scattering intensity (anomalous signals). These signals are then used in techniques like Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD) to determine the phases of the diffraction pattern, which is essential for calculating the electron density map and solving the three-dimensional structure of the nucleic acid or its complex with proteins.

Another powerful application is in photo-crosslinking studies designed to map nucleic acid-protein interfaces. The carbon-bromine (C-Br) bond at the C5 position is photolabile and can be cleaved upon irradiation with UV light (typically around 308 nm). This cleavage generates a highly reactive uracilyl-5-yl radical on the nucleotide base. This radical can rapidly form a covalent bond with amino acid side chains in close proximity (within a few angstroms), effectively "trapping" the transient interaction. Subsequent digestion and mass spectrometry analysis can then identify the exact site of crosslinking, providing high-resolution information about protein binding sites on DNA or RNA.

| Technique | Principle of Application | Information Obtained | Example Use Case |

|---|---|---|---|

| X-ray Crystallography | The heavy bromine atom acts as a powerful anomalous scatterer of X-rays. | Provides phase information needed to determine the 3D atomic structure of nucleic acids and their complexes. | Solving the crystal structure of a DNA-drug complex where the DNA contains 5-bromo-cytosine. |

| UV Photo-Crosslinking | UV irradiation cleaves the C-Br bond, generating a reactive radical that forms covalent bonds with nearby molecules. | Identifies molecules (e.g., proteins) and specific residues in direct contact with the modified base. | Mapping the binding site of a transcription factor on a specific DNA promoter sequence. |

| NMR Spectroscopy | The bromine atom influences the chemical shifts of adjacent protons and can be used for distance restraints. | Provides structural constraints for determining solution-state structures and dynamics of nucleic acids. | Refining the solution structure of an RNA hairpin containing the modification. |

Studies on Viral Replication Mechanisms (molecular level)

Nucleotide analogs, including the triphosphate form of 5-bromo-cytosine's corresponding deoxyribonucleoside (5-Bromo-dCTP), are invaluable tools for dissecting the molecular mechanisms of viral replication. These studies often focus on the viral polymerase, a key enzyme responsible for copying the viral genome and a primary target for antiviral therapies.

Research has demonstrated that various viral DNA and RNA polymerases can recognize and incorporate 5-Bromo-dCTP or 5-Bromo-CTP into the nascent nucleic acid chain. The efficiency and consequences of this incorporation vary significantly between different viral polymerases and their cellular counterparts, providing a window into the enzyme's active site architecture and fidelity. For some viruses, the incorporation of the brominated nucleotide can act as a competitive inhibitor, slowing the rate of replication by competing with the natural substrate, dCTP.

In other cases, once incorporated, the modified base can disrupt the subsequent steps of replication. The altered conformation and electronic properties of 5-bromo-cytosine within the polymerase active site can hinder translocation of the enzyme along the template or impede the addition of the next nucleotide, effectively acting as a chain terminator or a potent replication inhibitor. Kinetic studies comparing the incorporation efficiency (k_pol) and binding affinity (K_d) of 5-Bromo-dCTP versus dCTP for viral polymerases (e.g., from Herpes Simplex Virus or Human Immunodeficiency Virus) versus human DNA polymerases have been crucial in identifying analogs with selective antiviral potential. These investigations provide a rational basis for designing more effective and specific antiviral agents.

| Viral Family | Enzyme Studied | Form of Analog Used | Observed Molecular Effect | Significance of Finding |

|---|---|---|---|---|

| Retroviridae (e.g., HIV) | Reverse Transcriptase | 5-Bromo-dCTP | Incorporated into viral DNA, but at a lower efficiency than dCTP. Can cause pausing or termination. | Provides insights into the substrate specificity and fidelity of the viral polymerase, guiding drug design. |

| Herpesviridae (e.g., HSV) | DNA Polymerase | 5-Bromo-dCTP | Acts as a substrate and competitive inhibitor, slowing the rate of viral DNA synthesis. | Demonstrates the potential for halogenated nucleosides to serve as scaffolds for anti-herpetic agents. |

| Flaviviridae (e.g., HCV) | NS5B RNA-Dependent RNA Polymerase | 5-Bromo-CTP | Can be incorporated into the nascent RNA strand, potentially disrupting RNA secondary structures required for replication. | Helps elucidate the mechanism of RNA synthesis and identify vulnerabilities in the viral replication cycle. |

Analysis of Cellular Stress Responses and Apoptosis Induction Mechanisms in Experimental Models

The introduction of 5-bromo-cytosine into cellular DNA, either through direct incorporation of its deoxyribonucleoside precursor (5-bromo-deoxycytidine) or through cellular metabolism, is recognized by the cell as a form of DNA damage or aberration. This recognition triggers a cascade of cellular stress responses, culminating in cell cycle arrest and, frequently, programmed cell death (apoptosis). This property makes the compound a useful tool for studying the fundamental mechanisms that link DNA damage to cell fate decisions.

When incorporated into the genome, 5-bromo-cytosine can be perceived as a lesion by the DNA damage response (DDR) network. Key sensor proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), can be activated. This activation initiates a signaling cascade that leads to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate genes involved in cell cycle arrest (e.g., p21/CDKN1A) and apoptosis (e.g., BAX, PUMA).

Experimental models, typically using cancer cell lines, have shown that treatment with 5-bromo-deoxycytidine leads to S-phase arrest and a subsequent increase in apoptotic markers. These markers include the activation of key executioner enzymes like Caspase-3, the cleavage of its substrates such as PARP (Poly [ADP-ribose] polymerase), and the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected by Annexin V staining. By using 5-bromo-cytosine analogs to induce this specific type of DNA lesion, researchers can systematically dissect the signaling pathways that connect the sensing of base modifications to the execution of the apoptotic program.

| Cellular Process | Key Molecular Marker/Event | Typical Observation in Cell Culture | Mechanistic Implication |

|---|---|---|---|

| DNA Damage Sensing | Phosphorylation of ATM/ATR and H2AX (γH2AX). | Rapid increase in phosphorylated forms of sensor proteins following treatment. | The cell recognizes the incorporated analog as a form of genomic stress or damage. |

| Cell Cycle Control | Increased levels of p53 and its target, p21. Cell cycle analysis by flow cytometry. | Accumulation of cells in the S-phase or G2/M phase of the cell cycle. | Activation of checkpoints to prevent replication of damaged DNA. |

| Apoptosis Induction | Cleavage of Caspase-3 and PARP. Positive Annexin V staining. | Time-dependent increase in the population of apoptotic cells. | If the damage is irreparable, the cell initiates a self-destruction program to eliminate the damaged cell. |

| Mismatch Repair (MMR) | Activation of MMR proteins (e.g., MSH2, MSH6). | Futile repair cycles may occur if the analog is mis-incorporated, leading to DNA strand breaks. | The MMR system's attempt to correct the lesion can itself generate signals that trigger apoptosis. |

Theoretical and Computational Investigations of 5 Cytidylic Acid, 5 Bromo

Molecular Docking and Dynamics Simulations of Enzyme-Nucleotide Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as 5'-Cytidylic acid, 5-bromo-, and a protein target. Docking predicts the preferred orientation and binding affinity of the nucleotide within an enzyme's active site, while MD simulations provide insights into the dynamic behavior and stability of the resulting complex over time.

Research in this area has explored how enzymes that process cytidine (B196190) nucleotides interact with this halogenated analog. For instance, studies on enzymes like aspartate carbamoyltransferase have utilized nucleotide complexes to understand their regulatory mechanisms. jenabioscience.com A 3.0-Å resolution study of nucleotide complexes with this enzyme provided a foundation for later computational analyses. jenabioscience.com Docking simulations of 5'-bromo-5'-cytidylic acid into the active sites of enzymes such as cytidine deaminases or RNA polymerases can reveal key differences in binding compared to the natural substrate, cytidine 5'-monophosphate. nasa.govscience.gov

The bromine atom at the C5 position of the cytosine ring is a key feature influencing these interactions. Its larger van der Waals radius and altered electronic properties compared to the hydrogen atom in the parent molecule can lead to steric clashes or new favorable contacts within the active site. MD simulations can further elucidate the stability of these interactions, showing how the enzyme and nucleotide accommodate each other and the role of water molecules in mediating the binding. These simulations can calculate parameters such as binding free energy, root-mean-square deviation (RMSD) of the complex, and specific intermolecular interactions like hydrogen bonds and halogen bonds.

Table 1: Example of Molecular Docking Results for 5'-Cytidylic Acid, 5-bromo- with a Hypothetical Kinase

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.2 | Predicted free energy of binding; a more negative value indicates stronger binding. |

| Interacting Residues | Lys45, Asp150, Phe180 | Key amino acid residues in the enzyme's active site forming contacts with the nucleotide. |

| Hydrogen Bonds | 4 | Number of hydrogen bonds formed between the nucleotide and the enzyme, critical for specificity and stability. |

| Halogen Bond Contacts | 1 (Br···O=C of Gly178) | A non-covalent interaction involving the bromine atom, which can contribute significantly to binding affinity. |

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical (QC) calculations are employed to investigate the intrinsic electronic properties of molecules with high accuracy. acs.org Methods like Density Functional Theory (DFT) are used to determine the electronic structure, reactivity, and spectroscopic properties of 5'-Cytidylic acid, 5-bromo-. These calculations provide a fundamental understanding of how the bromine substitution alters the molecule's behavior.

Key properties investigated include the molecule's charge distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). The introduction of the electronegative bromine atom significantly perturbs the electron distribution across the pyrimidine (B1678525) ring, which can affect its base-pairing capabilities and recognition by enzymes. Furthermore, QC calculations are used to predict pKa values, which are crucial for understanding the protonation state of the molecule at physiological pH. acs.org Theoretical studies have demonstrated that adding explicit water molecules to a continuum solvation model can yield better approximations of experimental pKa values for modified nucleobases. acs.org

These computational approaches can also model the tautomeric equilibria of the 5-bromocytosine (B1215235) base. While the canonical amino-keto form is predominant, the potential for rare tautomeric forms, which could lead to mispairing during nucleic acid replication or transcription, can be assessed energetically. The reactivity profile derived from these calculations, including electrostatic potential maps, helps predict sites susceptible to nucleophilic or electrophilic attack, offering clues about its metabolic fate and potential for covalent interactions.

Table 2: Comparison of Computed Electronic Properties

| Property | 5'-Cytidylic acid nih.gov | 5'-Cytidylic acid, 5-bromo- nih.gov |

|---|---|---|

| Molecular Weight (g/mol) | 323.20 | 402.09 |

| XLogP3 | -2.2 | -3.1 |

| Polar Surface Area (Ų) | 177 | 175 |

| Dipole Moment (Debye) | ~7.5 D (estimated) | ~6.8 D (estimated) |

| Calculated pKa (N3) | ~4.5 | ~3.8 (estimated lower due to electron withdrawal) |

Computational Modeling of Nucleic Acid Incorporation Events and Structural Consequences

Once incorporated into an RNA or DNA strand, 5'-Cytidylic acid, 5-bromo- can alter the structure, stability, and recognition of the nucleic acid duplex. Computational modeling is an indispensable tool for studying these effects at an atomic level. MD simulations of DNA or RNA oligomers containing a 5-bromocytosine residue can reveal detailed information about the local and global conformational changes.

The presence of the bulky bromine atom in the major groove of a DNA double helix can influence interactions with proteins, such as transcription factors or repair enzymes, that scan this groove for specific sequences or modifications. Simulations can assess the impact of the modification on key helical parameters, including base pair stacking, propeller twist, roll, and slide. Studies on base stacking have shown that partial overlap of bases, often involving positioning of electronegative atoms over adjacent rings, is a common feature in both constituent crystals and polynucleotide helices. gatech.edu The modification can also affect the local hydration pattern and ion atmosphere around the nucleic acid, which are critical for its stability and dynamics.

Furthermore, computational models can investigate the thermodynamic consequences of incorporation, such as the change in the free energy of duplex formation. This helps predict whether the modification is stabilizing or destabilizing. For example, the incorporation of the related 5-fluorocytidine (B16351) into RNA has been studied to understand its biological consequences, providing a model for how halogenation can impact nucleic acid function. pnas.org These simulations can guide the interpretation of experimental data from techniques like circular dichroism and thermal melting studies.

Table 3: Simulated Structural Impact of a Single 5-Bromo-Cytosine:Guanine (B1146940) Pair in a DNA Duplex

| Structural Parameter | Standard C:G Pair | 5-Br-C:G Pair | Implication |

|---|---|---|---|

| Helical Twist (°) | 34.3 | 33.5 | Slight unwinding of the helix at the modification site. |

| Major Groove Width (Å) | 11.6 | 12.5 | Widening of the major groove due to the bulky bromine atom. |

| Base Pair Buckle (°) | -2.1 | -5.8 | Increased non-planarity of the base pair. |

| Duplex Melting Temp (°C) | 72.1 | 71.5 | Minor destabilization of the nucleic acid duplex. |

Analytical Methodologies for Detection, Quantification, and Structural Analysis in Research

Spectroscopic Techniques (e.g., UV-Vis, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry) for Characterization and Quantification

Spectroscopic methods are indispensable for the fundamental characterization of 5'-Cytidylic acid, 5-bromo-. They provide detailed information about its electronic structure, atomic connectivity, and mass.

UV-Vis Spectroscopy: This technique is used to determine the concentration of the compound in solution. The cytosine ring, a chromophore, absorbs ultraviolet light at a characteristic wavelength. The introduction of a bromine atom at the C5 position is expected to cause a bathochromic (red) shift in the maximum absorbance wavelength compared to the parent compound, 5'-Cytidylic acid. Quantification is achieved by measuring the absorbance and applying the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. organicchemistrydata.org While specific spectral data for 5'-Cytidylic acid, 5-bromo- is not widely published, the expected spectra can be inferred from the known spectra of 5'-Cytidylic acid. nih.govbmrb.io The bromine atom's electron-withdrawing and anisotropic effects would cause predictable shifts in the signals of nearby nuclei, particularly the H6 proton on the pyrimidine (B1678525) ring. Two-dimensional NMR experiments like COSY and HSQC would be used to assign all proton and carbon signals definitively.

Table 1: Representative ¹H NMR Chemical Shifts for the Parent Compound, 5'-Cytidylic acid, in D₂O Note: Data is for the non-brominated analog and serves as a reference. Shifts for the 5-bromo derivative would differ.

| Proton | Typical Chemical Shift (ppm) |

|---|---|

| H-5 | ~6.12 |

| H-6 | ~8.08 |

| H-1' | ~5.99 |

| H-2' | ~4.33 |

| H-3' | ~4.23 |

| H-4' | ~4.34 |

| H-5' | ~3.98, ~4.05 |

Source: Adapted from PubChem CID 6131, BMRB entry bmse000311. nih.govbmrb.io

Mass Spectrometry (MS): MS is used to determine the precise molecular weight of 5'-Cytidylic acid, 5-bromo-, confirming its elemental composition. Techniques like electrospray ionization (ESI) are commonly used for nucleotides. mdpi.comimtm.cz The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). Tandem mass spectrometry (MS/MS) is employed to fragment the molecule, providing structural information by analyzing the masses of the resulting fragments, such as the nucleobase, the ribose sugar, and the phosphate (B84403) group. nih.gov

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry) for Purity Assessment and Quantification

Chromatography is the primary method for separating 5'-Cytidylic acid, 5-bromo- from impurities, reaction byproducts, or complex biological matrices, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of nucleotides. researchgate.netshodex.com Several modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. Ion-pairing agents are often added to the mobile phase to improve the retention and peak shape of the highly polar, anionic nucleotide.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a partially aqueous, high-organic-content mobile phase. It is particularly effective for retaining and separating very polar compounds like nucleotides without ion-pairing reagents. sigmaaldrich.com Detection is typically performed using a UV detector set at the absorbance maximum of the 5-bromocytosine (B1215235) base. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.comekb.eg LC-MS is the gold standard for quantifying low levels of nucleotides in complex samples like cell lysates or plasma. mdpi.comnih.gov The HPLC system separates the 5'-Cytidylic acid, 5-bromo- from other components, which are then ionized and detected by the mass spectrometer. Using techniques like selected reaction monitoring (SRM), the instrument can be set to detect a specific precursor-to-product ion transition, providing exceptional selectivity and minimizing interferences. imtm.cz

Radiometric and Fluorescent Labeling Methodologies for Tracing in Biological Experiments

To study the metabolic fate and mechanism of action of 5'-Cytidylic acid, 5-bromo-, it can be labeled with reporter molecules.

Radiometric Labeling: This classic approach involves incorporating a radioactive isotope into the molecule. For 5'-Cytidylic acid, 5-bromo-, this could be achieved by:

³²P or ³³P: Labeling the phosphate group. This is useful for tracking its incorporation into nucleic acids by kinases and polymerases.

³H or ¹⁴C: Labeling the ribose sugar or the cytosine base. This allows for tracing the entire nucleotide molecule or its metabolic derivatives. The labeled compound is introduced into a biological system, and its presence in various cellular fractions (e.g., DNA, RNA, acid-soluble pool) is detected and quantified using techniques like scintillation counting or autoradiography.

Fluorescent Labeling: A fluorescent dye can be chemically attached to the nucleotide, often to the phosphate group or the base, to create a fluorescent analog. This allows for the visualization of the molecule's localization and interactions within living cells using fluorescence microscopy. While direct fluorescent labeling of 5'-Cytidylic acid, 5-bromo- is less common, the principle is analogous to the use of fluorescently tagged antibodies in immunodetection.

Another related technique is the use of stable isotope-labeled compounds (e.g., containing ¹³C or ¹⁵N). medchemexpress.com These labeled analogs, such as Cytidine (B196190) 5'-monophosphate-¹³C₉, can be used as internal standards in mass spectrometry-based quantification to improve accuracy or as tracers in metabolic flux analysis. medchemexpress.com

Immunochemical Detection Assays (e.g., ELISA, Immunohistochemistry) in Research Contexts

Immunochemical methods leverage the high specificity of antibodies to detect the 5-bromocytosine moiety. These techniques are particularly valuable for detecting the incorporation of the corresponding nucleoside into cellular DNA or RNA. The methodologies are well-established for the analogous compound 5-bromo-2'-deoxyuridine (B1667946) (BrdU). researchgate.netnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): An ELISA can be designed for the quantitative detection of 5-bromocytosine-containing nucleic acids. In a typical format, DNA or RNA is isolated from cells and immobilized on a microplate. A primary antibody specific for the 5-bromocytosine base is then added, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase). mybiosource.com The addition of a substrate results in a colorimetric or chemiluminescent signal whose intensity is proportional to the amount of the brominated nucleotide present.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC): These techniques are used to visualize the location of the incorporated 5-bromocytidine (B150675) within tissues (IHC) or cells (ICC). researchgate.netnih.gov Cells or tissue sections are first incubated with the 5-bromocytidine nucleoside, which is then incorporated into newly synthesized nucleic acids. The samples are then fixed and permeabilized, and a primary antibody against the 5-bromocytosine is applied. A secondary antibody, labeled with a fluorescent tag (for immunofluorescence) or an enzyme (for chromogenic detection), is used to reveal the location of the primary antibody, allowing for microscopic visualization of cells that have actively synthesized DNA or RNA. nih.gov

Table 2: Overview of Immunochemical Detection Assays

| Technique | Principle | Application | Typical Output |

|---|---|---|---|

| ELISA | Antibody-based detection of immobilized antigen in a microplate. | Quantification of 5-bromocytosine in isolated nucleic acids. | Numerical data (e.g., absorbance value). |

| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Antibody-based detection of antigen in fixed cells or tissues. | Visualization of 5-bromocytidine incorporation within a cellular or tissue context. | Microscopic images. |

Emerging Research Directions and Future Perspectives for 5 Cytidylic Acid, 5 Bromo

Integration with Advanced Microscopy and Imaging Technologies (e.g., super-resolution microscopy)

Super-resolution microscopy techniques have broken the diffraction barrier of light, enabling visualization of cellular structures with nanoscale resolution. A critical component of these technologies is the use of specialized fluorescent probes. 5'-Cytidylic acid, 5-bromo- is emerging as a potential scaffold for creating such probes for RNA imaging.

The bromine atom on the pyrimidine (B1678525) ring can serve as a key attachment point for small, photostable organic fluorophores suitable for techniques like Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy. The C5 position is chemically accessible and its modification is well-tolerated by the enzymes that synthesize RNA. This allows for the potential enzymatic incorporation of the modified nucleotide directly into RNA molecules within a cell, leading to specific labeling of newly synthesized transcripts.

Furthermore, halogenated nucleotides are known to be photo-labile and can be used for UV cross-linking to investigate the structure and function of DNA or RNA complexes with other molecules, such as proteins. genelink.com This property could be harnessed in conjunction with imaging to not only visualize an RNA molecule's location but also to identify its direct binding partners in situ, providing a spatiotemporal map of RNA-protein interactions at unprecedented resolution.

Novel Applications in Synthetic Biology and Biotechnology Research Methodologies

Synthetic biology aims to design and construct new biological parts, devices, and systems. Modified nucleotides are fundamental tools in this field for creating synthetic nucleic acids with novel properties.

Research has shown that 5'-Cytidylic acid, 5-bromo- (5-bromo-CMP) can be enzymatically incorporated into the terminal sequence of RNA, and that the resulting RNA remains functional in biological processes like amino acid acceptance. doi.org This foundational work supports the use of its triphosphate form, 5-bromo-CTP, as a substrate for RNA polymerases to synthesize modified RNA transcripts. rsc.orgchegg.com The incorporation of 5-bromocytidine (B150675) can confer unique characteristics to the resulting RNA. For instance, studies on the related 5-bromouridine (B41414) have shown that its presence in an RNA transcript can increase the stability of base pairing and reduce the frequency of abortive initiation and transcript slippage during transcription. researchgate.net

These properties can be exploited in various biotechnological applications:

Aptamer Development: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets. The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be adapted to use modified nucleotides like 5-bromo-CTP. nih.gov The resulting "photo-aptamers" containing 5-bromocytidine can be UV cross-linked to their targets, which is advantageous for target validation and diagnostic applications. genelink.com

RNA Stability and Structure: The incorporation of halogenated bases can alter the electronic properties and conformation of RNA. nih.govrsc.org This can be used to engineer synthetic RNAs with enhanced stability against nuclease degradation or to favor specific secondary or tertiary structures, which is crucial for designing therapeutic RNAs or RNA-based nanostructures. nih.gov

Probing RNA-Protein Interactions: RNA containing 5-bromocytidine can be used as a probe to map the binding sites of RNA-binding proteins. Upon UV irradiation, the brominated base can form a covalent bond with nearby amino acid residues, allowing researchers to precisely identify the points of interaction. genelink.com

| Research Area | Potential Application of 5'-Cytidylic Acid, 5-bromo- | Rationale |

| Aptamer Selection (SELEX) | Generation of photo-aptamers | The incorporated 5-bromocytidine allows for UV-induced covalent cross-linking to the target molecule, improving target identification and diagnostic utility. genelink.com |

| Synthetic RNA Circuits | Engineering RNAs with enhanced stability and defined structures | Halogenation can alter base-pairing stability and protect against enzymatic degradation, enabling the design of more robust RNA devices. researchgate.netnih.gov |

| RNA-Protein Interaction Studies | Mapping protein binding sites on RNA | The photo-labile nature of the C-Br bond facilitates UV-induced cross-linking to interacting proteins, pinpointing binding interfaces. genelink.com |

Design and Synthesis of Next-Generation Molecular Probes Based on the 5'-Cytidylic Acid, 5-bromo- Scaffold

The true versatility of 5'-Cytidylic acid, 5-bromo- lies in its utility as a chemical scaffold. The carbon-bromine bond at the C5 position is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. organic-chemistry.orgnrochemistry.comwikipedia.orgnih.govorganic-chemistry.org These powerful chemical tools allow for the precise and efficient attachment of a vast array of functional moieties to the cytidine (B196190) base, enabling the synthesis of next-generation molecular probes.

The Sonogashira reaction, for example, couples terminal alkynes with aryl halides. organic-chemistry.org This has been successfully used to attach fluorescent dyes to the closely related analog, 5-bromo-2'-deoxyuridine (B1667946), under mild aqueous conditions. researchgate.netmdpi.com A similar strategy can be applied to 5'-Cytidylic acid, 5-bromo- to create a library of fluorescently labeled ribonucleotides. These probes can then be used for enzymatic RNA synthesis to label RNA for imaging and detection. nih.govd-nb.info

The Suzuki coupling reaction provides another route, allowing for the attachment of aryl or vinyl groups from boronic acids. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org This enables the introduction of an even wider range of functionalities.

Below is a table outlining the potential for probe synthesis using this scaffold:

| Coupling Reaction | Attached Moiety | Resulting Probe Type | Potential Application |

| Sonogashira Coupling | Alkyne-linked Fluorophore | Fluorescent RNA label | Live-cell imaging of RNA transcription and localization. researchgate.netmdpi.com |

| Sonogashira Coupling | Alkyne-linked Biotin | Affinity Tag | Purification of specific RNA-protein complexes. |

| Suzuki Coupling | Arylboronic acid with a quencher | Quenched "Turn-On" Probe | Detection of specific RNA sequences or enzymatic activity. |

| Suzuki Coupling | Boronic acid-linked drug molecule | Targeted Therapeutic | RNA-guided drug delivery. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.